molecular formula C16H19F3N6 B6444794 N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2548978-36-3

N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6444794
CAS No.: 2548978-36-3
M. Wt: 352.36 g/mol
InChI Key: VJUQQHCOSBWAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine (CAS 2548978-36-3) is a chemical compound with the molecular formula C16H19F3N6 and a molecular weight of 352.36 g/mol . This compound features a piperazine core, a privileged scaffold in medicinal chemistry that is frequently incorporated into bioactive molecules and FDA-approved drugs to optimize pharmacokinetic properties and serve as a structural element for arranging pharmacophoric groups . The specific molecular architecture of this compound, combining pyrimidine and pyridine rings linked through a piperazine moiety, makes it a valuable intermediate for pharmaceutical research and development. Its structure is analogous to those used in the synthesis of kinase inhibitors, including Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, which are a significant class of therapeutics in areas such as oncology . This reagent is intended for research use only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for constructing more complex molecules for biological screening. For research purposes, predicted physicochemical properties include a density of 1.314 g/cm³, a boiling point of 514.0 °C, and a pKa of 7.80 .

Properties

IUPAC Name

N,N-dimethyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-23(2)13-10-14(22-11-21-13)24-6-8-25(9-7-24)15-12(16(17,18)19)4-3-5-20-15/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUQQHCOSBWAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C17H18F3N3C_{17}H_{18}F_{3}N_{3} and a molecular weight of 337.34 g/mol. Its structure features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl-pyridine moiety, which are critical for its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting the HER family of kinases have demonstrated effectiveness in inhibiting tumor growth in non-small cell lung cancer (NSCLC) models. A related compound, Tarloxotinib, is noted for its selective action against HER kinases in hypoxic conditions, showcasing the potential of pyrimidine derivatives in cancer therapy .

Antitubercular Activity

In a study focused on anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, compounds with structural similarities to this compound showed promising results with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds also exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), indicating their potential for safe therapeutic use .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The presence of the piperazine and pyrimidine moieties facilitates interaction with various kinases, which are crucial in cell signaling pathways involved in cancer progression.
  • Hypoxia Activation : Similar compounds have been shown to act as hypoxia-activated prodrugs, selectively targeting tumor cells under low oxygen conditions .

Case Studies and Research Findings

StudyCompoundTargetIC50 (μM)Observations
Derivative AM. tuberculosis1.35Low toxicity on HEK-293
TarloxotinibHER kinasesN/AEffective in NSCLC models

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds featuring the pyrimidine and piperazine moieties exhibit significant anticancer properties. Specifically, N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has been studied for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that the compound effectively induces apoptosis in human cancer cells by modulating specific signaling pathways involved in cell survival and proliferation .

Targeting Kinases
The compound's structural attributes suggest potential as a kinase inhibitor. Kinases play a crucial role in cellular signaling and are often implicated in cancer progression. Preliminary studies suggest that this compound may selectively inhibit certain kinases, thereby disrupting tumor growth and metastasis .

Neuropharmacology

CNS Activity
The piperazine component of the compound is known for its influence on the central nervous system (CNS). Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant effects. This compound has been evaluated for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .

Antimicrobial Properties

Bacterial Inhibition
Studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and leading to increased antibacterial efficacy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Modifications to the piperazine ring or the pyrimidine core can lead to variations in potency, selectivity, and bioavailability. Data from SAR studies indicate that specific substitutions can enhance activity against targeted receptors or enzymes while minimizing off-target effects .

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in human cancer cells; inhibited proliferation
CNS ActivityModulated serotonin/dopamine pathways; potential anxiolytic effects
Antibacterial EfficacyEffective against Gram-positive bacteria; enhanced membrane penetration

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their pharmacological implications:

Compound Name Pyrimidine Substituents Piperazine/Alternative Ring Substituents Molecular Weight (g/mol) Biological Activity (IC50/Ki) Synthesis Method
Target Compound N,N-dimethyl at C4 3-(Trifluoromethyl)pyridin-2-yl ~400 (estimated) Not explicitly reported Substitution + Suzuki coupling
2-(3,3-Difluoropyrrolidin-1-yl)-6-piperidin-4-yl-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine Piperidin-4-yl at C6 4-(Trifluoromethyl)pyridin-2-yl 429.5 Ki = 2.0 nM (MAP3K12) Suzuki coupling
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine Cyclopentyl-carbonylpiperazine 3-(Trifluoromethyl)phenyl 468.2 Not specified Reductive amination
3-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1H-imidazo[4,5-c]pyridin-6-amine Methylsulfonylpiperidine None (methylsulfonyl directly on piperidine) 429.5 Kinase inhibition (unspecified) Substitution + coupling
N-(6-(Trifluoromethyl)pyridin-2-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine Phenylpiperazine at C2 6-(Trifluoromethyl)pyridin-2-yl ~380 (estimated) Antimalarial activity Sequential substitution

Key Observations :

  • Trifluoromethyl Position : The 3-(trifluoromethyl)pyridin-2-yl group in the target compound may offer better steric alignment with hydrophobic binding pockets compared to 4-substituted analogues (e.g., Ki = 2.0 nM for the 4-substituted variant in MAP3K12 inhibition) .
  • Piperazine vs.
  • Electron-Withdrawing Groups : Methylsulfonyl substituents (e.g., ) enhance polarity but may reduce blood-brain barrier permeability compared to trifluoromethyl groups .

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring serves as the central scaffold for this compound. A common approach involves cyclocondensation reactions using nitriles or amidines. For example, 6-chloropyrimidin-4-amine derivatives can be synthesized via the reaction of malononitrile with guanidine carbonate under basic conditions . Subsequent regioselective methylation at the 4-position is achieved using dimethyl sulfate in the presence of a base like potassium carbonate, yielding N,N-dimethyl-6-chloropyrimidin-4-amine .

Key challenges include controlling selectivity during methylation and ensuring high purity of intermediates. In one protocol, the reaction is conducted in tetrahydrofuran (THF) at 60°C for 12 hours, achieving yields of 78–85% . The chlorination step often employs phosphorus oxychloride (POCl₃) under reflux conditions, with catalytic dimethylformamide (DMF) to enhance reactivity .

Functionalization of the Pyridine Ring

The 3-(trifluoromethyl)pyridin-2-yl group is incorporated via Suzuki-Miyaura coupling or direct substitution. A two-step sequence is often employed:

  • Synthesis of 2-chloro-3-(trifluoromethyl)pyridine : Starting from 3-(trifluoromethyl)pyridine, chlorination at the 2-position is achieved using N-chlorosuccinimide (NCS) in acetic acid at 50°C .

  • Coupling with piperazine : The chloropyridine derivative reacts with the piperazine-substituted pyrimidine intermediate under SNAr conditions. For example, heating at 100°C in NMP with Cs₂CO₃ yields the final coupled product .

Notably, the trifluoromethyl group’s electron-withdrawing effect activates the pyridine ring toward nucleophilic attack, enabling efficient substitution .

Final Assembly and Purification

The convergent synthesis involves combining the functionalized pyrimidine and pyridine intermediates. A representative protocol is outlined below:

StepReactionReagents/ConditionsYield
1Pyrimidine methylationDimethyl sulfate, K₂CO₃, THF, 60°C85%
2Piperazine couplingPiperazine, Cs₂CO₃, NMP, 100°C72%
3Pyridine functionalization2-chloro-3-(trifluoromethyl)pyridine, NMP, 120°C68%
4Final purificationColumn chromatography (SiO₂, ethyl acetate/hexane)90% purity

Critical purification steps include silica gel chromatography to remove phosphorous salts (common byproducts from coupling reagents) and recrystallization from ethanol/water mixtures to enhance crystalline purity .

Analytical Characterization

Intermediate and final compounds are characterized via:

  • Nuclear Magnetic Resonance (NMR) : The N,N-dimethyl groups resonate as singlets at δ 3.0–3.2 ppm in 1H^1H-NMR, while the piperazine protons appear as multiplets at δ 2.8–3.5 ppm .

  • Mass Spectrometry (MS) : The molecular ion peak for the final compound is observed at m/z 386.8 (M+H)+^+ .

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is confirmed using a C18 column with acetonitrile/water mobile phase .

Challenges and Optimization

  • Regioselectivity : Competing reactions during pyrimidine methylation are mitigated by slow addition of dimethyl sulfate and strict temperature control .

  • Byproduct Formation : Phosphorous salts from coupling reagents (e.g., HBTU) require extensive washing with aqueous sodium bicarbonate .

  • Scale-Up Issues : Palladium-catalyzed reactions are optimized by switching to cheaper ligands like SPhos without compromising yield .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine, and how do reaction conditions impact yield?

  • Methodology :

  • Step 1 : Construct the pyrimidine core via cyclization of 1,3-dicarbonyl precursors (e.g., malononitrile derivatives) under acidic conditions.

  • Step 2 : Introduce the piperazine ring via nucleophilic substitution at position 6 of the pyrimidine using 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine.

  • Step 3 : Install the dimethylamino group at position 4 via alkylation or Buchwald–Hartwig amination .

  • Key Conditions :

  • Use Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions, with temperatures between 80–120°C .

  • Monitor reaction progress via HPLC to optimize time and avoid over-oxidation .

    • Data Table : Common Catalysts and Yields for Coupling Reactions
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF11065–75
CuIDMSO9050–60

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks for the trifluoromethyl group (¹⁹F NMR: δ -60 to -70 ppm) and piperazine protons (¹H NMR: δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the pyridine-piperazine linkage. Use programs like SHELX or CCP4 .
  • HRMS : Validate molecular weight (calc. for C₁₇H₂₀F₃N₇: 395.17 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Variation of Substituents : Synthesize analogs with modified pyridine (e.g., Cl or OCF₃ instead of CF₃) or piperazine (e.g., morpholine replacement) groups.

  • In Vitro Assays : Test kinase inhibition (e.g., JAK2 or EGFR) via fluorescence polarization assays. Compare IC₅₀ values across analogs .

  • Computational Modeling : Perform docking studies using AutoDock Vina to predict binding affinities to target receptors .

    • Data Table : Example SAR Results for CF₃ vs. Cl Substitution
R GroupIC₅₀ (nM, JAK2)Solubility (µg/mL)
CF₃12.58.2
Cl45.715.6

Q. How should researchers resolve contradictions in biological data, such as inconsistent IC₅₀ values across assays?

  • Methodology :

  • Assay Validation : Ensure consistency in buffer pH, ATP concentration (for kinase assays), and cell line passage number.
  • Data Normalization : Use reference inhibitors (e.g., staurosporine) as internal controls .
  • Crystallographic Analysis : Confirm compound stability under assay conditions; degradation products may skew results .

Q. What strategies improve the solubility and bioavailability of this lipophilic compound?

  • Methodology :

  • Prodrug Design : Introduce phosphate or acetyl groups at the pyrimidine N1 position for enhanced aqueous solubility .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes. Measure logP reductions via HPLC (e.g., from 3.2 to 1.8) .

Key Notes for Experimental Design

  • Synthetic Challenges : The trifluoromethyl group may sterically hinder piperazine coupling; microwave-assisted synthesis can improve reaction rates .
  • Stability : Store at -20°C under argon to prevent oxidation of the dimethylamino group .
  • Safety : Use gloveboxes for air-sensitive steps (e.g., Pd-catalyzed reactions) and LC-MS to detect trace impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.